molecular formula C20H15N3O2 B14359056 5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one CAS No. 90377-54-1

5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one

Cat. No.: B14359056
CAS No.: 90377-54-1
M. Wt: 329.4 g/mol
InChI Key: CCIMGERZIHVNAH-UHFFFAOYSA-N
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Description

5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of amino, hydroxyl, and hydrazinylidene functional groups attached to a naphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one typically involves the condensation of 5-amino-1-naphthaldehyde with 5-hydroxynaphthalen-1-ylhydrazine under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after cooling and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The hydrazinylidene group can be reduced to hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence its biological activity. Additionally, its ability to undergo redox reactions and form reactive intermediates plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both hydroxyl and hydrazinylidene groups in 5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one makes it unique compared to similar compounds

Properties

CAS No.

90377-54-1

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

5-amino-4-[(5-hydroxynaphthalen-1-yl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C20H15N3O2/c21-15-7-1-6-14-19(25)11-10-17(20(14)15)23-22-16-8-2-5-13-12(16)4-3-9-18(13)24/h1-11,24-25H,21H2

InChI Key

CCIMGERZIHVNAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)N)N=NC3=CC=CC4=C3C=CC=C4O)O

Origin of Product

United States

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